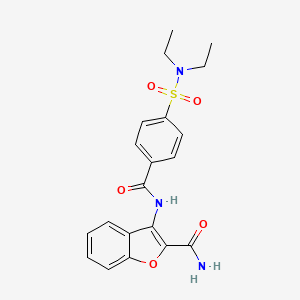

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide

Description

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-3-23(4-2)29(26,27)14-11-9-13(10-12-14)20(25)22-17-15-7-5-6-8-16(15)28-18(17)19(21)24/h5-12H,3-4H2,1-2H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULAMOSEOHMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This process involves palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve high efficiency and modularity, making it an attractive method for generating structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for C–H arylation and transamidation procedures . The major products formed from these reactions are typically C3-substituted benzofuran derivatives, which can be further diversified through additional synthetic steps.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for designing new drugs due to its biological activities. In biology and medicine, benzofuran derivatives, including 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide, have shown potential as anticancer agents, antimicrobial agents, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit certain enzymes and proteins involved in disease processes. For example, some benzofuran compounds have been shown to inhibit the activity of phosphodiesterase enzymes, which play a role in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core structure but differ in their substituents and biological activities. The unique feature of this compound is its N,N-diethylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

Biological Activity

The compound 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 344.42 g/mol

This compound features a benzofuran core with a sulfamoyl group, which is known for its role in various biological activities including antibacterial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study on related benzofuran compounds reported that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| Compound C | A549 (Lung) | 4.2 |

Antibacterial Activity

The antibacterial properties of sulfamoyl derivatives have been extensively studied. Compounds containing the sulfamoyl group have demonstrated effectiveness against multidrug-resistant bacterial strains. A related study found that benzamide derivatives targeting the FtsZ protein exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial cell division.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Properties : Some studies suggest that benzofuran derivatives possess antioxidant properties that contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

- Anticancer Study : A recent investigation into a series of benzofuran derivatives, including those with sulfamoyl modifications, revealed significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% compared to controls after treatment with the lead compound .

- Antibacterial Study : In vitro tests demonstrated that compounds similar to this compound were effective against MRSA strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin .

Q & A

Q. What are the standard synthetic routes for 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

- Step 1 : Preparation of the benzofuran-2-carboxamide core via C-H arylation or transamidation reactions, as seen in benzofuran derivatives (e.g., ).

- Step 2 : Introduction of the 4-(N,N-diethylsulfamoyl)benzamido group using coupling agents like DCC/DMAP in DMF ().

- Step 3 : Purification via column chromatography or recrystallization. Industrial-scale synthesis may employ continuous flow reactors for efficiency (). Key reagents: LiH as a base, DMF as solvent, and controlled pH conditions ().

Q. How is the purity and structural integrity of the compound validated in academic research?

- Purity : HPLC (≥95% purity, as per ) or GC-MS for volatile intermediates.

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., δ 7.51 ppm for benzofuran protons in ).

- IR Spectroscopy : Detection of sulfonamide (S=O stretch ~1350 cm) and amide (C=O ~1650 cm) groups ().

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHClNO in ).

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- DFT Calculations : Use B3LYP/6-311G(d) hybrid functionals to model electronic properties and binding affinities ( ).

- Molecular Docking : Simulate interactions with enzymes (e.g., HDACs) or receptors using software like AutoDock. Validate with experimental IC values.

- SAR Studies : Modify substituents (e.g., sulfamoyl groups) and predict activity changes ().

Q. What methodologies resolve contradictions in reported biological activity data?

- Orthogonal Assays : Cross-validate enzyme inhibition results (e.g., fluorometric vs. colorimetric assays) to rule out assay-specific artifacts.

- Structural Analogs : Synthesize derivatives (e.g., varying diethylsulfamoyl groups) to isolate pharmacophoric contributions ().

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. saline) or cell lines.

Q. How to design in vivo experiments to assess pharmacokinetics and toxicity?

- Animal Models : Use hyperlipidemic rodents (e.g., ) for metabolic studies. Administer orally (10–50 mg/kg) and monitor plasma levels via LC-MS.

- Toxicity Screening : Evaluate hepatic/renal biomarkers (ALT, creatinine) and histopathology.

- Metabolite Profiling : Identify Phase I/II metabolites using liver microsomes ().

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Reaction Step | Key Conditions | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | Core synthesis | Pd-catalyzed C-H arylation | |

| 4-(N,N-Diethylsulfamoyl)benzoyl chloride | Sulfamoyl activation | SOCl, reflux |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Target Feature | Example Data |

|---|---|---|

| H NMR | Benzofuran protons | δ 7.51 (s, 1H, benzofuran) |

| IR | Sulfonamide S=O stretch | 1348 cm |

| HRMS | Molecular ion | [M+H]: 425.91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.